Welcome to the BenchChem Online Store!
molecular formula C7H8FNO B8463633 (3-Fluoro-4-methyl-2-pyridinyl)methanol

(3-Fluoro-4-methyl-2-pyridinyl)methanol

Cat. No. B8463633
M. Wt: 141.14 g/mol
InChI Key: ANLWLBNIBUJWDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09334265B2

Procedure details

3-fluoro-4-methyl-2-pyridinecarbaldehyde (ASYMCHEM, 250 mg, 1.797 mmol) was dissolved under N2 atmosphere, in dry MeOH (5 mL). NaBH4 (ALDRICH, 187 mg, 4.94 mmol) was added. After 2 h reaction was completed. Solvent was evaporated. Residue was dissolved in ethyl acetate and partitioned between NaHCO3 aqueous saturated solution. Organic layer was dried over MgSO4 (anh), filtered and concentrated to obtain the title compound (200 mg, 1.42 mmol, 79%). 1H NMR (300 MHz, DMSO-d6) δ ppm: 8.21-8.22 (m, 1H), 7.27-7.31 (m, 1H), 5.23 (t, 1H), 4.56 (dd, 2H), 2.27-2.28 (m, 3H). [ES+MS] m/z 142 (MH+).
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
187 mg
Type
reactant
Reaction Step Two
Yield
79%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3]([CH:9]=[O:10])=[N:4][CH:5]=[CH:6][C:7]=1[CH3:8].[BH4-].[Na+]>CO>[F:1][C:2]1[C:3]([CH2:9][OH:10])=[N:4][CH:5]=[CH:6][C:7]=1[CH3:8] |f:1.2|

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
FC=1C(=NC=CC1C)C=O
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
187 mg
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 2 h reaction
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
Residue was dissolved in ethyl acetate
CUSTOM
Type
CUSTOM
Details
partitioned between NaHCO3 aqueous saturated solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Organic layer was dried over MgSO4 (anh)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
FC=1C(=NC=CC1C)CO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.42 mmol
AMOUNT: MASS 200 mg
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.